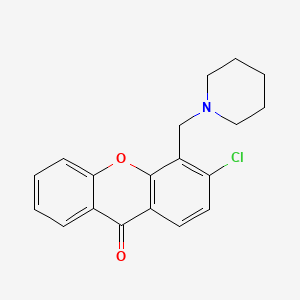
Xanthen-9-one, 3-chloro-4-piperidinomethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Xanthen-9-one, 3-chloro-4-piperidinomethyl- is a synthetic organic compound with the molecular formula C19H18ClNO2. It belongs to the class of xanthones, which are oxygen-containing heterocycles known for their diverse biological activities. This compound is characterized by the presence of a chloro group at the 3-position and a piperidinomethyl group at the 4-position of the xanthen-9-one core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Xanthen-9-one, 3-chloro-4-piperidinomethyl- typically involves the following steps:
Formation of the Xanthen-9-one Core: The classical method involves heating a mixture of polyphenol and different salicylic acids with acetic anhydride as the dehydrating agent.
Introduction of the Chloro Group: Chlorination of the xanthen-9-one core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Attachment of the Piperidinomethyl Group: The final step involves the nucleophilic substitution reaction where the chloro-substituted xanthen-9-one is reacted with piperidine in the presence of a suitable base like potassium carbonate.
Industrial Production Methods
Industrial production of Xanthen-9-one, 3-chloro-4-piperidinomethyl- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Xanthen-9-one, 3-chloro-4-piperidinomethyl- undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, alkoxides.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Xanthen-9-one, 3-chloro-4-piperidinomethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Xanthen-9-one, 3-chloro-4-piperidinomethyl- involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Xanthone: The parent compound with a similar core structure but without the chloro and piperidinomethyl groups.
3-Chloro-4-methylxanthone: A similar compound with a methyl group instead of the piperidinomethyl group.
4-Piperidinomethylxanthone: A similar compound without the chloro group.
Uniqueness
Xanthen-9-one, 3-chloro-4-piperidinomethyl- is unique due to the presence of both the chloro and piperidinomethyl groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
43159-88-2 |
|---|---|
Molecular Formula |
C19H18ClNO2 |
Molecular Weight |
327.8 g/mol |
IUPAC Name |
3-chloro-4-(piperidin-1-ylmethyl)xanthen-9-one |
InChI |
InChI=1S/C19H18ClNO2/c20-16-9-8-14-18(22)13-6-2-3-7-17(13)23-19(14)15(16)12-21-10-4-1-5-11-21/h2-3,6-9H,1,4-5,10-12H2 |
InChI Key |
BWNCIPVTKJDFEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC3=C2OC4=CC=CC=C4C3=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















